4-(Cyclohex-1-en-1-yl)phenylboronic acid molecular weight and formula
4-(Cyclohex-1-en-1-yl)phenylboronic acid molecular weight and formula
An In-Depth Technical Guide to 4-(Cyclohex-1-en-1-yl)phenylboronic Acid: Properties, Synthesis, and Application
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the utility and characteristics of 4-(Cyclohex-1-en-1-yl)phenylboronic acid. We will move beyond simple data recitation to explore the causal relationships in its synthesis and application, providing field-proven insights into its handling and strategic deployment in complex organic synthesis.
Core Molecular Profile and Physicochemical Properties
4-(Cyclohex-1-en-1-yl)phenylboronic acid is a bifunctional organic compound featuring a stable arylboronic acid moiety and a reactive cyclohexene group. This structure makes it a valuable building block, particularly for introducing the bulky and conformationally relevant cyclohexenylphenyl group into target molecules via cross-coupling reactions.
The fundamental molecular attributes are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅BO₂ | [1] |
| Molecular Weight | 202.06 g/mol | |
| CAS Number | 1914060-06-2 | [1] |
| Synonym(s) | (2',3',4',5'-tetrahydro-[1,1'-biphenyl]-4-yl)boronic acid | |
| Appearance | Typically an off-white to white powder solid | [2] |
Boronic acids as a class are known to be mild Lewis acids, generally stable, and easy to handle, which contributes to their widespread use in organic synthesis[3]. However, their stability is not absolute. Like many arylboronic acids, this compound is susceptible to dehydration to form a cyclic trimer anhydride known as a boroxine, a reaction that is typically reversible upon addition of water[3].
Handling and Storage Protocol: From a practical standpoint, ensuring the integrity of the reagent is paramount for reproducible results.
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Storage: The compound should be stored under refrigerated conditions in a tightly sealed container[4]. To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., Argon or Nitrogen) is strongly recommended[4].
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Stability: The compound is hygroscopic[2][4]. Exposure to moisture can lead to hydrolysis and affect reactivity. It is also incompatible with strong oxidizing agents, strong acids, and strong bases[2][4].
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Safety: 4-(Cyclohex-1-en-1-yl)phenylboronic acid, like related boronic acids, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles[5]. It is classified as harmful if swallowed and can cause skin and serious eye irritation[6].
Proposed Synthesis Workflow
While numerous specific synthetic routes can be envisioned, a robust and common approach for synthesizing substituted arylboronic acids involves the palladium-catalyzed Miyaura borylation. This method offers high functional group tolerance and generally proceeds under mild conditions.
The proposed workflow involves the cross-coupling of a suitable aryl halide (precursor) with a boron-containing reagent, typically bis(pinacolato)diboron (B₂pin₂).
Caption: Proposed synthetic workflow for 4-(Cyclohex-1-en-1-yl)phenylboronic acid.
Causality in Experimental Choices:
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Precursor Selection: The synthesis begins with a commercially available or readily synthesized aryl halide. The choice of 4-bromo(cyclohex-1-en-1-yl)benzene provides a direct precursor where the key C-C bond is already formed.
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Catalyst System: A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is chosen for its high efficiency and tolerance of various functional groups. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.
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Base and Solvent: Potassium acetate (KOAc) is a commonly used base that is strong enough to facilitate the transmetalation step without promoting significant side reactions. Anhydrous dioxane is an excellent solvent for this reaction, as it solubilizes the reactants and is stable at the required reaction temperatures (typically 80-100 °C).
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Hydrolysis: The resulting boronic ester (a pinacol ester) is more stable and easier to purify than the final boronic acid. A subsequent acidic workup is a standard and reliable method to hydrolyze the ester, yielding the target 4-(Cyclohex-1-en-1-yl)phenylboronic acid[7].
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds[8]. This reaction is a cornerstone of modern medicinal chemistry for synthesizing complex molecules, including many commercial drugs.
Standard Protocol for Suzuki-Miyaura Coupling: This protocol describes a general procedure for coupling 4-(Cyclohex-1-en-1-yl)phenylboronic acid with a generic aryl bromide (Ar-Br).
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Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-(Cyclohex-1-en-1-yl)phenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.
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Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water. The presence of water is often crucial for the efficiency of the transmetalation step.
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Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 °C to reflux until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Workup and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Catalytic Cycle Visualization:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This self-validating system relies on the precise orchestration of each component. The base activates the boronic acid, the palladium complex facilitates the key bond-forming steps, and the solvent system ensures all components are available to interact effectively.
Strategic Importance in Drug Discovery
The incorporation of boronic acids into drug discovery programs is a well-established strategy[7][9]. Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a pharmacophore, notably as an inhibitor of serine proteases, as exemplified by the FDA-approved drug Bortezomib[10].
The 4-(Cyclohex-1-en-1-yl)phenyl group is of particular interest for several reasons:
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Lipophilicity and Scaffolding: The cyclohexenylphenyl motif provides a bulky, lipophilic scaffold that can be used to probe hydrophobic pockets in target proteins. Its semi-rigid structure can help in optimizing ligand-receptor interactions.
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Metabolic Stability: The introduction of such groups can alter the metabolic profile of a drug candidate, potentially blocking sites of metabolism and improving pharmacokinetic properties.
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Vector for Further Functionalization: The double bond in the cyclohexene ring serves as a handle for further chemical modification, allowing for late-stage diversification of a lead compound.
The ability to use this reagent in robust C-C bond-forming reactions like the Suzuki coupling makes it an invaluable tool for rapidly exploring the structure-activity relationships (SAR) of complex bioactive molecules[8].
Conclusion
4-(Cyclohex-1-en-1-yl)phenylboronic acid is more than a simple chemical reagent; it is a strategic tool for the modern medicinal and organic chemist. Its well-defined molecular structure, coupled with the predictable and highly efficient reactivity of the arylboronic acid group in Suzuki-Miyaura cross-coupling, allows for the precise installation of a valuable lipophilic scaffold. A thorough understanding of its properties, handling requirements, and the mechanistic underpinnings of its reactions is essential for leveraging its full potential in the synthesis of novel chemical entities for drug discovery and materials science.
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